(5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Description
The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone features a hybrid heterocyclic scaffold combining pyrazole and pyrrolo[3,4-d]pyrimidine moieties linked via a methanone bridge. Key structural attributes include:
- Pyrrolo[3,4-d]pyrimidine core: A 2-morpholino substituent, which introduces hydrogen-bonding capacity and modulates solubility.
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2/c1-15-18(12-23-27(15)17-5-3-2-4-6-17)20(28)26-13-16-11-22-21(24-19(16)14-26)25-7-9-29-10-8-25/h2-6,11-12H,7-10,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFOZIMWZPDIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC4=CN=C(N=C4C3)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone has garnered attention in recent pharmacological research due to its diverse biological activities. This article presents a detailed overview of its synthesis, biological properties, and potential therapeutic applications based on various studies.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions, often starting from readily available pyrazole derivatives. The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For example, compounds with similar structures have shown significant activity against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 | 0.08 | EGFR Inhibition |
| B | A-431 | 0.07 | p38 MAPK Inhibition |
2. Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit the production of pro-inflammatory cytokines and reduce inflammation in human red blood cell models.
3. Antiviral Activity
Research indicates that pyrazole derivatives can exhibit antiviral properties by targeting viral enzymes or host cell receptors. Docking studies suggest that this compound may bind effectively to viral proteins, inhibiting their function.
Case Studies and Research Findings
- Study on Anticancer Properties : A study reported that a derivative of this compound exhibited potent antiproliferative effects against breast cancer cells (MCF-7) with an IC50 value of 0.08 µM, indicating strong potential for further development in cancer therapy .
- Inflammation Model : In a model assessing anti-inflammatory effects, the compound showed significant inhibition of cyclooxygenase enzymes involved in inflammatory responses, demonstrating its potential as an anti-inflammatory agent .
- Antiviral Screening : Preliminary antiviral assays indicated that the compound could inhibit viral replication in vitro, suggesting a promising avenue for further exploration in antiviral drug development .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazole and pyrrolo[3,4-d]pyrimidine structures exhibit significant anticancer properties. For instance, compounds containing these moieties have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis pathways and inhibition of specific kinases involved in tumor growth. A study demonstrated that certain pyrazole derivatives displayed cytotoxic effects against human cancer cell lines, suggesting that (5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone could be a promising candidate for further development in cancer therapy .
Anticonvulsant Properties
The compound's structural components suggest potential anticonvulsant activity. Pyrazole derivatives are known for their neuroprotective effects and ability to modulate neurotransmitter systems. In experimental models, compounds similar to (5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone have shown effectiveness in reducing seizure activity .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole and pyrimidine derivatives have been well documented. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory responses. The morpholino group enhances solubility and bioavailability, making the compound a suitable candidate for developing anti-inflammatory medications .
Synthetic Methodologies
The synthesis of (5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes include:
- Formation of the Pyrazole Moiety : This is achieved through the condensation of appropriate hydrazones with α,β-unsaturated carbonyl compounds.
- Synthesis of the Pyrrolo[3,4-d]pyrimidine Core : This can be accomplished via cyclization reactions involving pyrimidine derivatives and suitable electrophiles.
- Final Coupling Reaction : The final step usually involves coupling the pyrazole and pyrrolo intermediates using coupling agents or catalysts to form the target compound .
Case Study 1: Anticancer Activity
A recent study evaluated a series of pyrazole derivatives for their anticancer effects on various cell lines, revealing that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of structural modifications in optimizing biological activity .
Case Study 2: Anticonvulsant Screening
In an anticonvulsant screening program, several pyrazole derivatives were tested against induced seizures in animal models. The results indicated that compounds with similar structures to (5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone exhibited significant protective effects against seizures induced by maximal electroshock tests .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share partial structural homology with the target molecule, enabling comparative analysis:
Table 1: Structural Comparison of Key Compounds
Key Observations :
Morpholino Substitution: The target compound and the pyrrolo[3,4-b]pyridinone analog share the morpholino group, which is critical for solubility and kinase-binding interactions. In contrast, the chromeno-pyrazolo-pyridinone lacks this moiety.
Linker Diversity: The methanone bridge in the target compound distinguishes it from the fused pyrazole-pyrrolopyrimidine in and the triazolyl-methyl group in .
NMR Profiling and Substituent Effects
highlights the use of NMR to compare structural analogs (compounds 1, 7, and Rapa).
- Regions of Variability : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent-induced changes in the chemical environment .
- Implications for the Target Compound: Substitutions at the pyrazole (5-methyl-1-phenyl) and pyrrolopyrimidine (2-morpholino) positions would likely perturb shifts in analogous regions, enabling structural differentiation from analogs.
Q & A
Basic: What synthetic strategies are commonly employed to prepare (5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Pyrazole Core Formation : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under reflux to generate the 5-methyl-1-phenyl-1H-pyrazole scaffold .
Pyrrolopyrimidine Synthesis : Coupling of morpholine-containing pyrrolo[3,4-d]pyrimidine intermediates via reflux in xylene with chloranil as an oxidizing agent, followed by purification via recrystallization (methanol/ethanol mixtures) .
Methanone Linkage : Acylation or coupling reactions (e.g., using acyl chlorides or Suzuki-Miyaura cross-coupling) to connect the pyrazole and pyrrolopyrimidine moieties .
Advanced: How can regioselectivity challenges in the coupling of pyrazole and pyrrolopyrimidine subunits be addressed?
Methodological Answer:
Regioselectivity is influenced by:
- Steric and Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the pyrazole ring direct coupling to the less hindered position. Computational modeling (DFT) can predict reactive sites .
- Catalytic Systems : Palladium catalysts (e.g., Pd(PPh₃)₄) with optimized ligands enhance selectivity for the desired C-4 or C-5 positions on the pyrrolopyrimidine .
- Temperature Control : Lower temperatures (e.g., 80°C in DMF) favor kinetic over thermodynamic products .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., pyrazole CH₃ at δ ~2.5 ppm) and carbonyl groups (δ ~170-180 ppm) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- IR Spectroscopy : Identifies carbonyl stretches (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .
- X-ray Crystallography : Resolves steric clashes between the pyrazole phenyl group and morpholine ring .
Advanced: How can contradictory bioactivity data across kinase inhibition assays be resolved?
Methodological Answer:
- Assay Optimization : Standardize buffer conditions (e.g., ATP concentration, pH) to minimize variability .
- Off-Target Profiling : Use selectivity panels (e.g., Eurofins KinaseScreen) to identify non-target interactions .
- Structural Dynamics : MD simulations (e.g., GROMACS) model conformational changes in the kinase active site that affect binding .
Basic: What structural features contribute to its biological activity?
Methodological Answer:
- Pyrazole Ring : Enhances π-π stacking with kinase hydrophobic pockets .
- Morpholine Subunit : Improves solubility and participates in hydrogen bonding via its oxygen atom .
- Methanone Linker : Maintains planarity for optimal binding to ATP-binding sites .
Advanced: What computational approaches predict binding affinity with EGFR or PI3K targets?
Methodological Answer:
- Docking Studies (AutoDock Vina) : Simulate binding poses using crystal structures (PDB: 1M17 for EGFR) .
- MM-GBSA Calculations : Estimate ΔG binding energies, prioritizing compounds with <-40 kcal/mol .
- Pharmacophore Modeling : Align morpholine and pyrazole motifs with known kinase inhibitors (e.g., gefitinib) .
Basic: How does solvent choice impact the compound’s stability during synthesis?
Methodological Answer:
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize intermediates but risk decomposition at >100°C .
- Ether/Chlorinated Solvents (THF, DCM) : Suitable for low-temperature reactions (<50°C) to prevent morpholine ring opening .
- Aqueous Workup : 5% NaOH removes acidic byproducts without hydrolyzing the methanone group .
Advanced: What strategies improve yield in the final acylation step?
Methodological Answer:
- Pre-activation : Convert carboxylic acids to acyl chlorides (SOCl₂) for faster coupling .
- Microwave Assistance : Reduce reaction time from 30 hr to 2 hr (80°C, 300 W) .
- Catalytic DMAP : Accelerate acylation kinetics via nucleophilic catalysis .
Basic: What role does the morpholine group play in pharmacokinetics?
Methodological Answer:
- Solubility : Increases logP by ~0.5 units compared to piperidine analogs .
- Metabolic Stability : Morpholine’s resistance to CYP450 oxidation extends half-life in vivo .
Advanced: How can in vitro/in vivo toxicity discrepancies be mitigated?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
